molecular formula C12H27N2O4PS B3893345 [2-(DIETHYLSULFAMOYL)ETHYL][(PIPERIDIN-1-YL)METHYL]PHOSPHINIC ACID

[2-(DIETHYLSULFAMOYL)ETHYL][(PIPERIDIN-1-YL)METHYL]PHOSPHINIC ACID

Cat. No.: B3893345
M. Wt: 326.40 g/mol
InChI Key: SQCVBQGLRGGJAP-UHFFFAOYSA-N
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Description

[2-(DIETHYLSULFAMOYL)ETHYL][(PIPERIDIN-1-YL)METHYL]PHOSPHINIC ACID is a complex organic compound that features a piperidine ring, a phosphinic acid group, and a diethylsulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(DIETHYLSULFAMOYL)ETHYL][(PIPERIDIN-1-YL)METHYL]PHOSPHINIC ACID typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the reaction of piperidine with an appropriate alkylating agent to introduce the [(PIPERIDIN-1-YL)METHYL] group. This intermediate is then reacted with diethylsulfamoyl chloride under basic conditions to form the diethylsulfamoyl derivative. Finally, the phosphinic acid group is introduced through a reaction with a suitable phosphinic acid precursor .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

[2-(DIETHYLSULFAMOYL)ETHYL][(PIPERIDIN-1-YL)METHYL]PHOSPHINIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [2-(DIETHYLSULFAMOYL)ETHYL][(PIPERIDIN-1-YL)METHYL]PHOSPHINIC ACID is used as a building block for synthesizing more complex molecules.

Biology and Medicine

Its piperidine ring is a common motif in many biologically active compounds, and the diethylsulfamoyl group can enhance the compound’s solubility and bioavailability .

Industry

Industrially, this compound can be used as a catalyst or a ligand in various chemical reactions. Its ability to coordinate with metal ions makes it useful in catalysis and material science .

Mechanism of Action

The mechanism of action of [2-(DIETHYLSULFAMOYL)ETHYL][(PIPERIDIN-1-YL)METHYL]PHOSPHINIC ACID involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the phosphinic acid group can inhibit certain enzymes by mimicking the transition state of their substrates. This dual functionality allows the compound to modulate various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    [2-(DIETHYLSULFAMOYL)ETHYL][(PIPERIDIN-1-YL)METHYL]PHOSPHONIC ACID: Similar structure but with a phosphonic acid group instead of a phosphinic acid group.

    [2-(DIETHYLSULFAMOYL)ETHYL][(PIPERIDIN-1-YL)METHYL]PHOSPHORIC ACID: Contains a phosphoric acid group.

    [2-(DIETHYLSULFAMOYL)ETHYL][(PIPERIDIN-1-YL)METHYL]PHOSPHINOTHIOIC ACID: Contains a phosphinothioic acid group.

Uniqueness

The uniqueness of [2-(DIETHYLSULFAMOYL)ETHYL][(PIPERIDIN-1-YL)METHYL]PHOSPHINIC ACID lies in its combination of functional groups, which allows for versatile chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

2-(diethylsulfamoyl)ethyl-(piperidin-1-ylmethyl)phosphinic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27N2O4PS/c1-3-14(4-2)20(17,18)11-10-19(15,16)12-13-8-6-5-7-9-13/h3-12H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQCVBQGLRGGJAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)CCP(=O)(CN1CCCCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27N2O4PS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(DIETHYLSULFAMOYL)ETHYL][(PIPERIDIN-1-YL)METHYL]PHOSPHINIC ACID
Reactant of Route 2
[2-(DIETHYLSULFAMOYL)ETHYL][(PIPERIDIN-1-YL)METHYL]PHOSPHINIC ACID
Reactant of Route 3
[2-(DIETHYLSULFAMOYL)ETHYL][(PIPERIDIN-1-YL)METHYL]PHOSPHINIC ACID
Reactant of Route 4
[2-(DIETHYLSULFAMOYL)ETHYL][(PIPERIDIN-1-YL)METHYL]PHOSPHINIC ACID
Reactant of Route 5
[2-(DIETHYLSULFAMOYL)ETHYL][(PIPERIDIN-1-YL)METHYL]PHOSPHINIC ACID
Reactant of Route 6
[2-(DIETHYLSULFAMOYL)ETHYL][(PIPERIDIN-1-YL)METHYL]PHOSPHINIC ACID

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